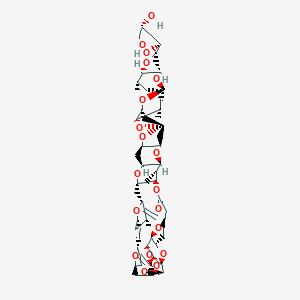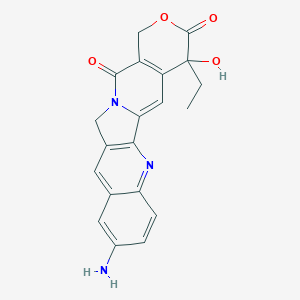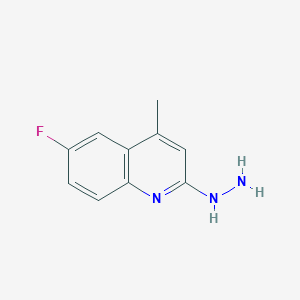
(6-Fluoro-4-methylquinolin-2-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Fluoro-4-methylquinolin-2-yl)hydrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a hydrazine derivative that has shown promising results in the development of new drugs, pesticides, and agrochemicals.
Mécanisme D'action
The mechanism of action of (6-Fluoro-4-methylquinolin-2-yl)hydrazine is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins in the targeted microorganisms. This inhibition leads to the disruption of key metabolic pathways, ultimately resulting in the death of the microorganisms.
Effets Biochimiques Et Physiologiques
Studies have shown that (6-Fluoro-4-methylquinolin-2-yl)hydrazine has low toxicity and is well-tolerated in animals. It has been shown to have minimal effects on biochemical and physiological processes in the body and does not cause significant changes in blood parameters or organ function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (6-Fluoro-4-methylquinolin-2-yl)hydrazine in lab experiments is its high purity and yield. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of (6-Fluoro-4-methylquinolin-2-yl)hydrazine. One potential direction is the development of new drugs for the treatment of drug-resistant tuberculosis and malaria. Another direction is the development of new pesticides and agrochemicals that are more effective and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, (6-Fluoro-4-methylquinolin-2-yl)hydrazine is a promising compound that has shown potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have low toxicity and minimal effects on biochemical and physiological processes in animals. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of (6-Fluoro-4-methylquinolin-2-yl)hydrazine involves the reaction of 6-fluoro-4-methylquinoline-2-carbaldehyde with hydrazine hydrate. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the reaction is typically high, and the purity of the product can be achieved through various purification techniques.
Applications De Recherche Scientifique
(6-Fluoro-4-methylquinolin-2-yl)hydrazine has been extensively studied for its potential applications in drug discovery, agrochemicals, and pesticides. It has shown promising results in the development of new drugs for the treatment of various diseases such as cancer, tuberculosis, and malaria. It has also shown potential as a pesticide and agrochemical due to its ability to inhibit the growth of harmful microorganisms.
Propriétés
Numéro CAS |
108099-80-5 |
|---|---|
Nom du produit |
(6-Fluoro-4-methylquinolin-2-yl)hydrazine |
Formule moléculaire |
C10H10FN3 |
Poids moléculaire |
191.2 g/mol |
Nom IUPAC |
(6-fluoro-4-methylquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C10H10FN3/c1-6-4-10(14-12)13-9-3-2-7(11)5-8(6)9/h2-5H,12H2,1H3,(H,13,14) |
Clé InChI |
WGNGYXUMBBDTJN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)NN |
SMILES canonique |
CC1=CC(=NC2=C1C=C(C=C2)F)NN |
Synonymes |
2(1H)-Quinolinone,6-fluoro-4-methyl-,hydrazone(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



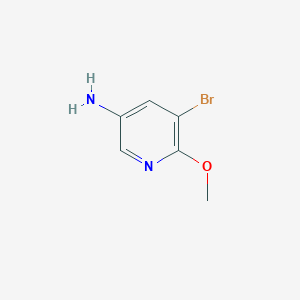
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/structure/B21952.png)
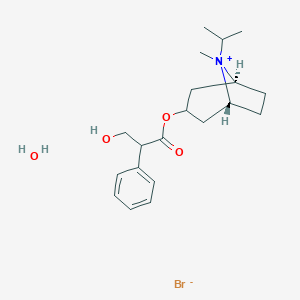
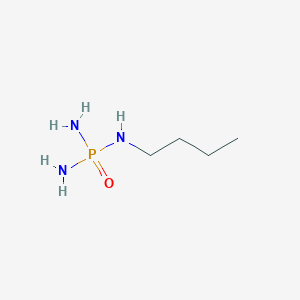
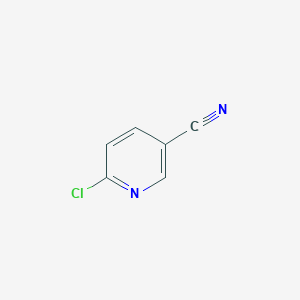
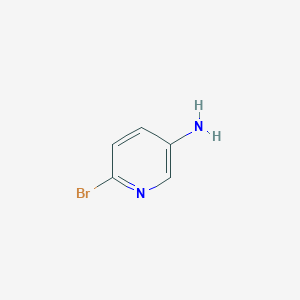
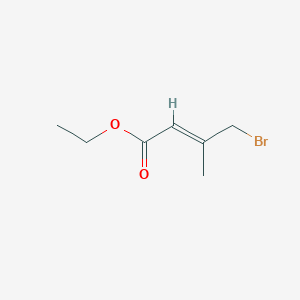
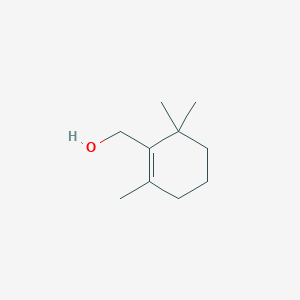
![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)
